molecular formula C20H23N3OS B2408092 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1787914-53-7

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2408092
CAS No.: 1787914-53-7
M. Wt: 353.48
InChI Key: CLBGMDRSWRPDRE-UHFFFAOYSA-N
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Description

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide” is a complex organic compound that features a pyrrolopyridine moiety, a thiophene ring, and a cyclopentanecarboxamide group

Properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c24-19(20(9-1-2-10-20)17-7-4-15-25-17)22-12-5-13-23-14-8-16-6-3-11-21-18(16)23/h3-4,6-8,11,14-15H,1-2,5,9-10,12-13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBGMDRSWRPDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCCCN3C=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolopyridine moiety: This can be achieved through cyclization reactions involving pyridine derivatives.

    Attachment of the propyl linker: This step may involve alkylation reactions using appropriate alkyl halides.

    Incorporation of the thiophene ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the cyclopentanecarboxamide group: This step might involve amide bond formation using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the pyrrolopyridine moiety.

    Reduction: Reduction reactions could target the amide group or other functional groups within the molecule.

    Substitution: The compound may participate in substitution reactions, especially at positions on the pyrrolopyridine or thiophene rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industrial applications, it might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide” would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: can be compared with other compounds containing pyrrolopyridine or thiophene moieties.

    Examples: Compounds such as “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(furan-2-yl)cyclopentanecarboxamide” or “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(benzothiophen-2-yl)cyclopentanecarboxamide”.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Biological Activity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. The compound incorporates a pyrrolo[2,3-b]pyridine moiety, a thiophene ring, and a cyclopentanecarboxamide group, which contribute to its diverse biological activities.

The primary biological activity of this compound is linked to its interaction with specific molecular targets, particularly Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are critical in various cellular processes, including proliferation, differentiation, and survival. The binding of this compound to FGFRs leads to receptor dimerization and autophosphorylation, activating downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, which are often implicated in cancer progression .

Biological Activity Overview

The compound exhibits several key biological activities:

  • Antitumor Activity : In vitro studies have shown that the compound inhibits the proliferation of breast cancer cells (4T1 cell line) and induces apoptosis. This suggests its potential as an anticancer agent .
  • Inhibition of FGFR Signaling : The compound has been demonstrated to inhibit the FGFR signaling pathway effectively. This inhibition is particularly relevant in cancers where FGFRs are aberrantly activated due to mutations or amplifications .

Case Studies

Several studies have explored the effects of this compound on various cancer cell lines:

  • Breast Cancer : A study indicated that this compound significantly reduced cell viability in the 4T1 breast cancer model. The mechanism involved apoptosis induction through mitochondrial pathways .
  • Lung Cancer : Another investigation revealed that the compound also exhibited cytotoxic effects against lung cancer cell lines by disrupting FGFR-mediated signaling pathways, leading to decreased cell proliferation .

The biochemical properties of this compound include:

PropertyValue
Molecular FormulaC₁₄H₁₈N₄OS
Molecular Weight278.37 g/mol
SolubilitySoluble in DMSO
LogP (octanol-water partition)2.5

Comparative Analysis

When compared to similar compounds within the pyrrolopyridine class, this compound stands out due to its unique combination of structural features that enhance its pharmacological profile while maintaining distinct reactivity patterns.

Similar Compounds

Compound NameBiological Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamideAntitumor activity via FGFR inhibition
N-(4-propylthiadiazole)-pyrrolopyridine derivativesAntimicrobial and anticancer properties

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